molecular formula C12H11NO4 B14246794 3-Quinolinecarboxylic acid, 4-hydroxy-, ethyl ester, 1-oxide CAS No. 261629-95-2

3-Quinolinecarboxylic acid, 4-hydroxy-, ethyl ester, 1-oxide

Cat. No.: B14246794
CAS No.: 261629-95-2
M. Wt: 233.22 g/mol
InChI Key: VQUDAVZHOXNIAJ-UHFFFAOYSA-N
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Description

3-Quinolinecarboxylic acid, 4-hydroxy-, ethyl ester, 1-oxide is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a quinoline ring, a carboxylic acid group, a hydroxyl group, an ethyl ester, and an oxide group. Its molecular formula is C12H11NO4, and it is often studied for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinolinecarboxylic acid, 4-hydroxy-, ethyl ester, 1-oxide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzaldehyde with ethyl acetoacetate, followed by cyclization and oxidation reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3-Quinolinecarboxylic acid, 4-hydroxy-, ethyl ester, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

3-Quinolinecarboxylic acid, 4-hydroxy-, ethyl ester, 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxylic acid, 4-hydroxy-, ethyl ester, 1-oxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve oxidative stress modulation and enzyme inhibition .

Comparison with Similar Compounds

  • 4-Hydroxyquinoline-3-carboxylic acid ethyl ester
  • Ethyl 4-hydroxy-2-quinolinecarboxylate
  • 4-Hydroxy-2-quinolones

Comparison: Compared to these similar compounds, 3-Quinolinecarboxylic acid, 4-hydroxy-, ethyl ester, 1-oxide is unique due to the presence of the oxide group, which can significantly alter its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research applications .

Properties

CAS No.

261629-95-2

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

ethyl 1-hydroxy-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C12H11NO4/c1-2-17-12(15)9-7-13(16)10-6-4-3-5-8(10)11(9)14/h3-7,16H,2H2,1H3

InChI Key

VQUDAVZHOXNIAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C2=CC=CC=C2C1=O)O

Origin of Product

United States

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